molecular formula C23H17ClF4N4O4 B10916335 methyl 1-({4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}methyl)-1H-pyrazole-3-carboxylate

methyl 1-({4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}methyl)-1H-pyrazole-3-carboxylate

Cat. No.: B10916335
M. Wt: 524.8 g/mol
InChI Key: AKNNWQRISWFTKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-({4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}methyl)-1H-pyrazole-3-carboxylate is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by its unique structure, which includes chloro and difluoromethoxy substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-({4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}methyl)-1H-pyrazole-3-carboxylate typically involves multi-step reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of chloro and difluoromethoxy groups. Common reagents used in these reactions include chlorinating agents and difluoromethoxy precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-({4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}methyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 1-({4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}methyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-({4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}methyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-({4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}methyl)-1H-pyrazole-3-carboxylate is unique due to its combination of chloro and difluoromethoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H17ClF4N4O4

Molecular Weight

524.8 g/mol

IUPAC Name

methyl 1-[[4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]pyrazol-1-yl]methyl]pyrazole-3-carboxylate

InChI

InChI=1S/C23H17ClF4N4O4/c1-34-21(33)17-10-11-31(29-17)12-32-20(14-4-8-16(9-5-14)36-23(27)28)18(24)19(30-32)13-2-6-15(7-3-13)35-22(25)26/h2-11,22-23H,12H2,1H3

InChI Key

AKNNWQRISWFTKH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)OC(F)F)Cl)C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.